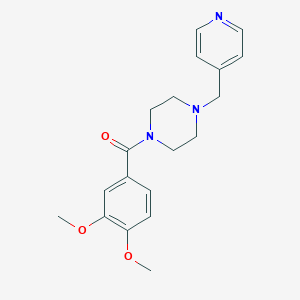
3-Methylphenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the family of phenylacrylates. It is a colorless liquid that is insoluble in water but soluble in organic solvents. The compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Methylphenyl 3-phenylacrylate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 3-phenylacrylate are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the regulation of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methylphenyl 3-phenylacrylate in lab experiments include its unique chemical properties and potential applications in various fields. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many future directions for the use of 3-Methylphenyl 3-phenylacrylate in scientific research. One potential direction is the development of new synthetic methods for the compound and its derivatives. Another potential direction is the use of the compound as a fluorescent probe in biological imaging. Additionally, the compound could be used as a ligand in metal complexation and catalysis. Further studies are needed to fully understand the potential applications of 3-Methylphenyl 3-phenylacrylate in various fields.
Méthodes De Synthèse
The synthesis of 3-Methylphenyl 3-phenylacrylate can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid in the presence of a base catalyst. The Wittig reaction involves the reaction of 3-methylbenzaldehyde and phenylacetonitrile with a ylide reagent. The Horner-Wadsworth-Emmons reaction involves the reaction of 3-methylbenzaldehyde and phenylacetic acid with a phosphonate reagent.
Applications De Recherche Scientifique
3-Methylphenyl 3-phenylacrylate has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe in biological imaging and as a ligand in metal complexation.
Propriétés
Nom du produit |
3-Methylphenyl 3-phenylacrylate |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(3-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Clé InChI |
UOKXRJSJEVRPEX-ZHACJKMWSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)


methanone](/img/structure/B249096.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
